2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoline
Description
Chemical Identity and Structural Features
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline possesses the molecular formula C₁₆H₂₀BNO₂ and exhibits a molecular weight of 255.12 grams per mole. The compound's systematic nomenclature reflects its structural complexity, incorporating both the quinoline heterocyclic system and the pinacol boronic ester protecting group. Alternative designations for this compound include 2-Methylquinoline-6-boronic acid pinacol ester, which emphasizes its functional relationship to the corresponding boronic acid derivative.
The structural architecture of this compound centers on a quinoline ring system, which consists of a benzene ring fused to a pyridine ring, creating a bicyclic aromatic heterocycle. The 2-methyl substituent occupies a position adjacent to the nitrogen atom in the pyridine portion of the quinoline framework. The 6-position bears the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, commonly referred to as a pinacol boronic ester or Bpin group. This protecting group consists of a six-membered dioxaborolane ring featuring four methyl substituents that provide steric bulk and electronic stabilization to the boron center.
Properties
IUPAC Name |
2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BNO2/c1-11-6-7-12-10-13(8-9-14(12)18-11)17-19-15(2,3)16(4,5)20-17/h6-10H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFCHWHWPZSMRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30729237 | |
| Record name | 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30729237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1022090-86-3 | |
| Record name | 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30729237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1022090-86-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline typically involves the borylation of a quinoline derivative. One common method is the palladium-catalyzed borylation of 2-methyl-6-bromoquinoline with bis(pinacolato)diboron. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The boron moiety can be oxidized to form boronic acids.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The boron group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Aryl halides and a palladium catalyst in the presence of a base.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Reduced quinoline derivatives.
Substitution: Biaryl compounds.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of quinoline derivatives. For instance, quinoline compounds have been synthesized that exhibit significant antiproliferative effects against various cancer cell lines. The incorporation of the dioxaborolane group may enhance the bioavailability and efficacy of these compounds in targeting cancer cells .Compound Cell Line Tested IC50 (μg/mL) 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoline HCT-116 1.9 - 7.52 Other Quinoline Derivatives MCF-7 Varies -
Insecticidal Properties
The compound has also been explored for its insecticidal effects against vectors of malaria and dengue. Research indicates that certain quinoline derivatives demonstrate significant larvicidal and pupicidal activities . The introduction of the dioxaborolane group may contribute to improved interactions with biological targets in insects. -
Antitubercular Agents
Quinoline derivatives have been investigated for their potential as antitubercular agents. Compounds containing quinoline cores have shown inhibitory activity against Mycobacterium tuberculosis. The structural modifications provided by the dioxaborolane moiety may enhance the pharmacological profile of these agents .
Synthetic Applications
The unique structure of this compound makes it a valuable intermediate in synthetic organic chemistry. It can serve as a building block for the synthesis of more complex molecules through various coupling reactions facilitated by the boron atom . This capability is particularly useful in developing new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline largely depends on its application. In Suzuki-Miyaura coupling reactions, the boron moiety interacts with a palladium catalyst to form a reactive intermediate that facilitates the formation of carbon-carbon bonds. In biological applications, the boron atom can interact with biological molecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Quinoline Core
2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
- Molecular Formula: C₁₆H₂₀BNO₃
- Key Difference : Methoxy (-OCH₃) at position 2 instead of methyl (-CH₃).
- Impact: Increased polarity due to the electron-withdrawing methoxy group, enhancing solubility in polar solvents .
8-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Heterocycle Replacements
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline
- Molecular Formula : C₁₄H₁₈BN₃O₂
- Key Difference: Quinoxaline (two nitrogen atoms) replaces quinoline.
- Impact :
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole
- Molecular Formula : C₁₄H₁₉BN₂O₂
- Key Difference: Benzimidazole core replaces quinoline.
- Impact: Hydrogen-bonding capability from the NH group enables supramolecular interactions, useful in sensor design . Reduced aromaticity lowers thermal stability compared to quinoline derivatives.
Saturated Ring Derivatives
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline
- Molecular Formula: C₁₅H₂₂BNO₂
- Key Difference: Saturated tetrahydroquinoline ring.
- Impact: Reduced aromatic conjugation decreases boron reactivity in cross-couplings, necessitating harsher reaction conditions . Improved solubility in non-polar solvents due to the aliphatic ring.
Biological Activity
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoline is a synthetic compound with potential applications in medicinal chemistry. Its unique structure incorporates a quinoline moiety and a dioxaborolane group, suggesting diverse biological activities. This article reviews the biological activity of this compound based on recent studies and available data.
- Molecular Formula : C16H24BNO2
- Molecular Weight : 273.2 g/mol
- CAS Number : 922718-57-8
- IUPAC Name : 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinoline
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts:
Anticancer Activity
Studies have indicated that this compound exhibits significant anticancer properties. For instance:
- Cell Line Studies : In vitro experiments demonstrated that the compound inhibits the proliferation of several cancer cell lines including MCF7 (breast cancer) and HeLa (cervical cancer) with IC50 values in the low micromolar range .
Enzyme Inhibition
The compound has shown potential as an inhibitor of specific enzymes involved in cancer progression:
- DYRK1A Inhibition : Research indicates that derivatives of this compound may act as inhibitors of DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A), which is implicated in Alzheimer's disease and various cancers. The synthesized compounds displayed nanomolar-level inhibitory activity against DYRK1A .
The mechanism through which this compound exerts its biological effects is believed to involve:
- Interference with Cell Cycle : The compound may induce cell cycle arrest in cancer cells.
- Induction of Apoptosis : It appears to activate apoptotic pathways leading to programmed cell death in tumor cells.
- Antioxidant Activity : Some studies suggest that it possesses antioxidant properties that may contribute to its anticancer effects by reducing oxidative stress within cells .
Case Studies and Experimental Findings
Several studies have highlighted the biological activity of this compound:
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation. For example, demonstrates a general procedure where iodinated quinoline precursors (e.g., 6-chloro-4-ethoxy-3-iodo-2-methylquinoline) are reacted with boronate esters (e.g., 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine derivatives) under palladium catalysis. Yields range from 31–38%, influenced by steric and electronic factors. Key steps include protecting group strategies (e.g., ethoxy groups) and purification via column chromatography .
Q. How is the structural integrity of this boronate ester confirmed in academic research?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) is critical for verifying the boronate moiety and quinoline substitution pattern (). For crystalline samples, X-ray diffraction (XRD) using programs like SHELXL or OLEX2 ( ) resolves bond lengths and angles. For instance, highlights XRD analysis of a related quinoline derivative, confirming regioselectivity and stereochemistry.
Q. What role does this compound play in palladium-catalyzed cross-coupling reactions?
As a boronic ester, it acts as a nucleophilic partner in Suzuki-Miyaura couplings, enabling C–C bond formation with aryl/heteroaryl halides ( ). Its electron-deficient quinoline core enhances stability during catalysis, making it suitable for synthesizing biaryl structures in medicinal chemistry (e.g., antimalarial quinolones in ).
Advanced Research Questions
Q. How can researchers optimize reaction conditions for Suzuki-Miyaura couplings involving this boronate ester?
Catalyst selection (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)), solvent polarity (DMF vs. THF), and base (K₂CO₃ vs. CsF) significantly impact yields. reports lower yields (~30–38%) due to steric hindrance from the 2-methyl group; microwave-assisted heating or ligand tuning (e.g., XPhos) may improve efficiency. Kinetic studies via LC-MS can identify side reactions (e.g., protodeboronation) .
Q. How should researchers address contradictory crystallographic data during structure refinement?
Discrepancies in XRD data (e.g., thermal parameters, occupancy) require iterative refinement using software like SHELXL ( ) or OLEX2 ( ). For example, resolved a quinoline derivative’s structure with an R factor of 0.052 by adjusting hydrogen atom positions and validating against NMR data. Twinning or disorder in the boronate moiety may necessitate alternative space group assignments .
Q. What alternative coupling strategies exist if traditional Suzuki conditions fail?
Chan-Lam coupling (Cu-mediated) or photoredox catalysis can bypass palladium limitations. notes that alkyl halides are less reactive in Suzuki couplings, suggesting Ni-catalyzed pathways for sp³-sp² bond formation. Additionally, Miyaura borylation (direct C–H borylation of quinolines) offers a route to avoid pre-functionalized starting materials .
Q. How can by-products from incomplete coupling or deborylation be identified and mitigated?
High-resolution mass spectrometry (HRMS) and ¹¹B NMR are essential for detecting deborylated quinoline or homocoupling by-products. ’s ¹¹B NMR data (δ ~30 ppm for boronate esters) helps distinguish intact substrates. Silica gel chromatography or recrystallization (e.g., using ethanol/water) can isolate the desired product, as shown in ’s purification protocols .
Methodological Notes
- Data Contradiction Analysis : Cross-validate NMR, XRD, and HRMS data to resolve structural ambiguities (e.g., vs. 12).
- Experimental Design : Use Design of Experiments (DoE) to optimize catalyst loading and temperature in coupling reactions.
- Advanced Tools : Employ computational modeling (DFT) to predict regioselectivity in borylation reactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
